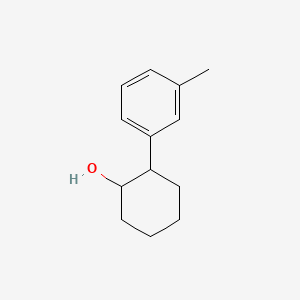
2-(3-Methylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O. It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclohexan-1-ol typically involves the following steps:
Grignard Reaction: The reaction between 3-methylphenylmagnesium bromide and cyclohexanone in anhydrous ether produces the desired alcohol.
Hydrogenation: The reduction of 2-(3-methylphenyl)cyclohexanone using hydrogen gas in the presence of a palladium catalyst can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like chromic acid or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: 2-(3-Methylphenyl)cyclohexanone.
Reduction: 2-(3-Methylphenyl)cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)cyclohexan-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.
Receptors: It may interact with specific receptors in biological systems, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)cyclohexan-1-ol: Similar structure but with the methyl group in the para position.
2-Phenylcyclohexan-1-ol: Lacks the methyl group on the phenyl ring.
2-(3-Methoxyphenyl)cyclohexan-1-ol: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI Key |
PZCGHHIUHVDILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


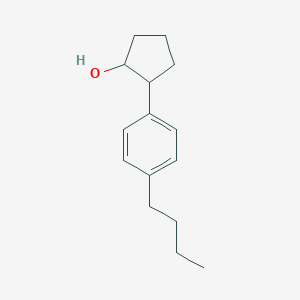
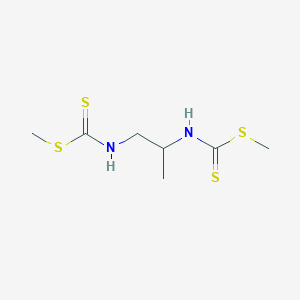
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)

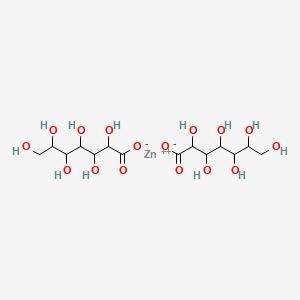

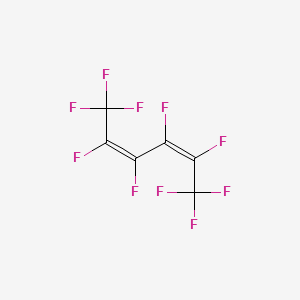


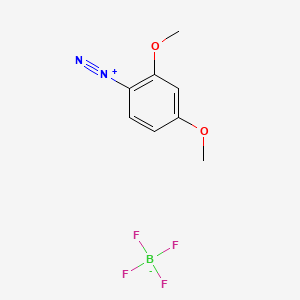
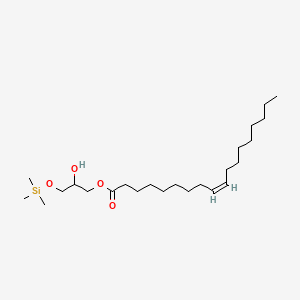
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
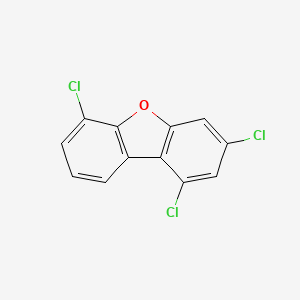
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
